
2-Chloro-5-(4-ethoxybenzoyl)pyridine
概要
説明
2-Chloro-5-(4-ethoxybenzoyl)pyridine: is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of pyridine, substituted with a chloro group at the second position and a 4-ethoxybenzoyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-ethoxybenzoyl)pyridine typically involves the acylation of 2-chloropyridine with 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-5-(4-ethoxybenzoyl)pyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming corresponding N-oxides. Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile, products may include 2-azido-5-(4-ethoxybenzoyl)pyridine or 2-thiocyanato-5-(4-ethoxybenzoyl)pyridine.
Oxidation Products: N-oxides of this compound.
Reduction Products: Corresponding alcohols from the reduction of the carbonyl group.
科学的研究の応用
Chemistry: 2-Chloro-5-(4-ethoxybenzoyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be utilized in various organic transformations.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-5-(4-ethoxybenzoyl)pyridine would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and ethoxybenzoyl groups could influence its binding affinity and specificity towards these targets, potentially modulating biochemical pathways involved in disease processes.
類似化合物との比較
2-Chloro-5-benzoylpyridine: Similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
2-Chloro-5-(4-methoxybenzoyl)pyridine: Contains a methoxy group instead of an ethoxy group, which could influence its chemical properties and biological activity.
Uniqueness: 2-Chloro-5-(4-ethoxybenzoyl)pyridine is unique due to the presence of the ethoxy group, which can impact its solubility, reactivity, and potential interactions with biological targets. This structural feature may provide advantages in specific applications, such as improved pharmacokinetic properties in medicinal chemistry or enhanced material properties in industrial applications.
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-12-6-3-10(4-7-12)14(17)11-5-8-13(15)16-9-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJLNMMODMCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)
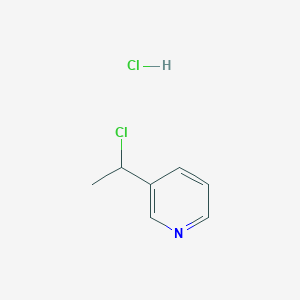
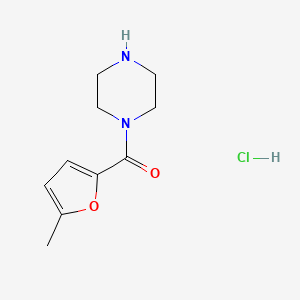


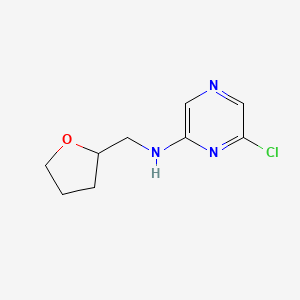
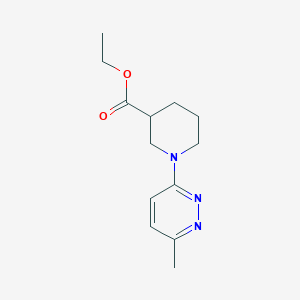
![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)

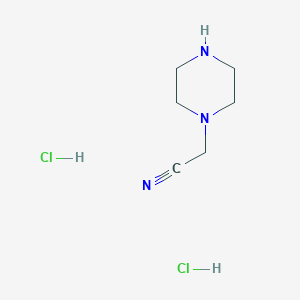
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)

